molecular formula C21H18N2O4S B2984332 N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide CAS No. 868369-80-6

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

Cat. No. B2984332
CAS RN: 868369-80-6
M. Wt: 394.45
InChI Key: AMZWJKBAOKOVJG-DQRAZIAOSA-N
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the sources I found .

Scientific Research Applications

Antimicrobial Activity

Research on related benzothiazole derivatives demonstrates their potential antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized benzothiazole derivatives and evaluated their in vitro antimicrobial activity, observing variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Properties

Abu‐Hashem et al. (2020) synthesized benzodifuranyl and thiazolopyrimidines derived from benzothiazole structures, revealing their potential as anti-inflammatory and analgesic agents. They also showed significant inhibitory activity on cyclooxygenase enzymes (Abu‐Hashem et al., 2020).

Application in Dye-Sensitized Solar Cells

Kim et al. (2010) investigated benzothiazole-based squaraine dyes for their application in dye-sensitized solar cells. They noted that these dyes showed intense and wider absorption in the red/NIR wavelength region, indicating their potential in solar energy harvesting (Kim et al., 2010).

Aldose Reductase Inhibitors

Saeed et al. (2014) synthesized oxothiazolidine benzothiazole derivatives and evaluated them as aldose reductase inhibitors. These compounds demonstrated potential in targeting diabetic complications, representing promising leads for new therapeutic agents (Saeed et al., 2014).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives that could act as chemosensors for cyanide anions. These compounds demonstrated the ability to undergo color change and fluorescence quenching upon interaction with cyanide, suggesting their utility in chemical sensing applications (Wang et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not detailed in the sources I found .

Safety and Hazards

The safety and hazards information related to this compound is not detailed in the sources I found .

Future Directions

The future directions for this compound are not detailed in the sources I found .

properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-4-23-17-16(26-3)10-9-12(2)18(17)28-21(23)22-19(24)14-11-13-7-5-6-8-15(13)27-20(14)25/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZWJKBAOKOVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

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